2-Pyrazinylmethanol

Description

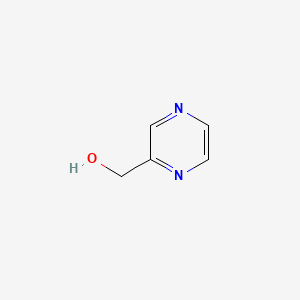

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrazin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-4-5-3-6-1-2-7-5/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCWHDGQCWJKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00217338 | |

| Record name | Pyrazinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6705-33-5 | |

| Record name | 2-Pyrazinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6705-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006705335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyrazin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C27Z7QI77D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Pyrazinylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pyrazinylmethanol (CAS Number: 6705-33-5), a heterocyclic alcohol with significant potential in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its current and potential applications in research and drug development.

Core Chemical and Physical Properties

This compound, also known as (Pyrazin-2-yl)methanol or 2-(Hydroxymethyl)pyrazine, is a white to light yellow solid at room temperature.[1] Its core structure consists of a pyrazine ring substituted with a hydroxymethyl group. This unique combination of a nitrogen-containing heterocycle and a primary alcohol functional group imparts it with versatile chemical reactivity and potential for diverse biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6705-33-5 | [1][2] |

| Molecular Formula | C₅H₆N₂O | [2] |

| Molecular Weight | 110.11 g/mol | [2] |

| Melting Point | 32-34 °C | [2] |

| Boiling Point | 231.9 °C at 760 mmHg | [2] |

| Density | 1.227 g/cm³ | [2] |

| Flash Point | 94.1 °C | [2] |

| Solubility | Soluble in water and common organic solvents. | |

| pKa | 13.48 ± 0.10 (Predicted) | [1] |

| LogP | -0.181 (Estimated) | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of a pyrazine-2-carboxylate ester, such as methyl pyrazine-2-carboxylate, using a suitable reducing agent like sodium borohydride.[1]

Experimental Protocol: Reduction of Methyl Pyrazine-2-carboxylate

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Methyl pyrazine-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Water (H₂O)

-

Ethanol (EtOH)

-

Saturated potassium carbonate solution (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure: [1]

-

Dissolve methyl pyrazine-2-carboxylate (e.g., 8.5 g) in water (e.g., 200 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Carefully add sodium borohydride (e.g., 11.65 g) portion-wise to the solution. An exothermic reaction will occur, so the addition should be controlled to manage the temperature.

-

After the addition is complete, continue to stir the reaction mixture vigorously for 30 minutes.

-

Sequentially add ethanol (e.g., 80 mL) and a saturated solution of potassium carbonate (e.g., 150 mL) to the reaction mixture.

-

Continue stirring for an additional 30 minutes.

-

Transfer the mixture to a separatory funnel and perform extractions with ethyl acetate (e.g., 5 x 150 mL) followed by dichloromethane (e.g., 5 x 150 mL).

-

Combine all the organic phases.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a yellow oil. The product can often be used in subsequent reactions without further purification.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Pyrazine and its derivatives are recognized as important scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules and approved drugs. While specific applications of this compound itself are less documented than its derivatives, it serves as a crucial building block for the synthesis of more complex molecules with a wide range of pharmacological activities.

Role as a Synthetic Intermediate

This compound is a versatile intermediate for the synthesis of various pyrazine derivatives. The hydroxyl group can be easily modified or replaced, allowing for the introduction of different functional groups and the construction of larger molecular frameworks. These derivatives have been investigated for their potential as:

-

Anticancer agents: Pyrazine-containing compounds have shown activity against various cancer cell lines.

-

Antimicrobial agents: The pyrazine nucleus is a component of compounds with antibacterial and antifungal properties.

-

Antiviral agents: Certain pyrazine derivatives have demonstrated antiviral activity.

-

Cardiovascular and Neurological Agents: The pyrazine scaffold is present in drugs targeting cardiovascular and neurological disorders.

Biological Activity of Pyrazine Derivatives

Research into pyrazine-containing compounds has revealed their ability to modulate various biological pathways. While direct studies on this compound are limited, the broader class of pyrazine derivatives has been shown to interact with key signaling pathways implicated in disease.

Signaling Pathways Modulated by Pyrazine Derivatives:

Several studies on complex pyrazine derivatives have indicated their potential to modulate signaling pathways critical in cancer and inflammation, such as:

-

NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and cell survival.

-

AKT Signaling Pathway: This pathway is central to cell growth, proliferation, and survival.

-

ERK Signaling Pathway: This pathway is involved in the regulation of cell proliferation and differentiation.

The ability of pyrazine derivatives to interact with these pathways highlights the therapeutic potential of this class of compounds and underscores the importance of this compound as a starting material for the synthesis of novel modulators.

Caption: Potential signaling pathways modulated by pyrazine derivatives.

Conclusion

This compound is a valuable chemical entity with a solid foundation of well-characterized physical and chemical properties. Its straightforward synthesis makes it an accessible starting material for a wide range of research and development activities. While direct biological applications of this compound are still an emerging area of investigation, its role as a key intermediate in the synthesis of pharmacologically active pyrazine derivatives is well-established. For researchers and drug development professionals, this compound represents a versatile platform for the design and synthesis of novel therapeutic agents targeting a multitude of disease-related pathways. Further investigation into the direct biological effects of this compound and its simpler derivatives is warranted and may unveil new avenues for therapeutic intervention.

References

An In-depth Technical Guide to 2-Pyrazinylmethanol: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Pyrazinylmethanol, a heterocyclic alcohol of interest in various chemical and pharmaceutical research areas. The document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. A detailed experimental protocol for its synthesis via the reduction of methyl pyrazine-2-carboxylate is provided, along with purification methods. Spectroscopic data, including predicted ¹H and ¹³C NMR, and a discussion of its infrared spectrum are presented. While specific signaling pathways involving this compound are not extensively documented, this guide discusses the general biological activities of pyrazine derivatives, providing context for its potential pharmacological relevance.

Molecular Structure and IUPAC Name

This compound is a substituted pyrazine, which is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 4. In this compound, a hydroxymethyl group is attached to the carbon atom at position 2 of the pyrazine ring.

The most common and preferred IUPAC name for this compound is (pyrazin-2-yl)methanol .[1] Other acceptable IUPAC names include 2-Pyrazinemethanol .[2] It is also commonly referred to as 2-(hydroxymethyl)pyrazine.[2][3]

The molecular structure can be represented by the SMILES string OCC1=NC=CN=C1 and the InChIKey LFCWHDGQCWJKCG-UHFFFAOYSA-N .[1]

Diagram 1: Molecular Structure of (pyrazin-2-yl)methanol

Caption: 2D representation of the (pyrazin-2-yl)methanol molecule.

Physicochemical Properties

A summary of the key physicochemical properties of (pyrazin-2-yl)methanol is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of (pyrazin-2-yl)methanol

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂O | [2][4] |

| Molecular Weight | 110.11 g/mol | [3][4] |

| CAS Number | 6705-33-5 | [2][4] |

| Appearance | White to light yellow powder or lump | [5] |

| Melting Point | 32-34 °C | [4] |

| Boiling Point | 231.9 °C at 760 mmHg | [4] |

| Density | 1.227 g/cm³ | [4] |

| Flash Point | 94.1 °C | [4] |

| pKa | 13.48 ± 0.10 (Predicted) | [5] |

| LogP | -0.181 (Estimated) | [5] |

| SMILES | OCC1=NC=CN=C1 | [1][3] |

| InChIKey | LFCWHDGQCWJKCG-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of (pyrazin-2-yl)methanol

A common and effective method for the synthesis of (pyrazin-2-yl)methanol is the reduction of a pyrazine-2-carboxylate ester, such as methyl pyrazine-2-carboxylate, using a suitable reducing agent like sodium borohydride.

Diagram 2: Synthesis Workflow for (pyrazin-2-yl)methanol

Caption: General workflow for the synthesis of (pyrazin-2-yl)methanol.

Detailed Protocol:

-

Materials:

-

Methyl pyrazine-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Water (distilled or deionized)

-

Ethanol

-

Saturated aqueous potassium carbonate solution

-

Ethyl acetate

-

Dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

-

Procedure:

-

Dissolve methyl pyrazine-2-carboxylate (1.0 eq) in water or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (approx. 2.0-3.0 eq) in small portions to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes to 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully add saturated aqueous potassium carbonate solution to the reaction mixture.

-

Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude (pyrazin-2-yl)methanol can be purified by column chromatography on silica gel.

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. The polarity can be adjusted based on TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified (pyrazin-2-yl)methanol as a white to light yellow solid.

-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of (pyrazin-2-yl)methanol.

Table 2: Predicted NMR Spectroscopic Data for (pyrazin-2-yl)methanol

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 8.71 | s | H-3 |

| 8.54 | d | H-5, H-6 | |

| 5.57 | br s | -OH | |

| 4.65 | s | -CH₂- | |

| ¹³C NMR | ~152 | C-2 | |

| ~144 | C-3 | ||

| ~143 | C-5, C-6 | ||

| ~64 | -CH₂- |

Note: Predicted values are based on typical chemical shifts for similar pyrazine and aromatic alcohol structures. Actual values may vary depending on the solvent and experimental conditions. A reported ¹H NMR spectrum in DMSO-d₆ showed peaks at δ 4.65 (s, 2H), 5.57 (br s, 1H), 8.54 (d, 2H), and 8.71 (s, 1H).[5]

Infrared (IR) Spectroscopy:

The IR spectrum of (pyrazin-2-yl)methanol is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O functional groups.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

Aromatic C-H stretch: Peaks typically appear above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks for the methylene group will be observed in the 2850-2960 cm⁻¹ region.

-

C=N and C=C stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-O stretch: A strong band in the 1000-1250 cm⁻¹ region corresponding to the primary alcohol C-O bond.

Biological Activity and Potential Signaling Pathways

While specific, well-defined signaling pathways for (pyrazin-2-yl)methanol are not extensively documented in publicly available literature, the pyrazine scaffold is a common motif in a wide range of biologically active molecules.[6] Derivatives of pyrazine have been reported to exhibit various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The biological activity of pyrazine-containing compounds is often attributed to their ability to act as hydrogen bond acceptors through their nitrogen atoms and to participate in π-π stacking interactions with biological targets such as enzymes and receptors.[7] For instance, various pyrazine derivatives have been investigated as inhibitors of enzymes like kinases and deubiquitinating enzymes.[8][9]

Given the structural features of this compound, including the aromatic pyrazine ring and the hydroxyl group, it has the potential to interact with various biological macromolecules. Further research is required to elucidate its specific molecular targets and mechanisms of action. A potential logical pathway for investigating its biological activity is outlined below.

Diagram 3: Logical Workflow for Investigating Biological Activity

Caption: A logical workflow for the investigation of the biological activity of this compound.

Conclusion

This compound, with its simple yet versatile structure, represents an important building block in medicinal and organic chemistry. This guide has provided a detailed overview of its fundamental properties, a reproducible synthesis protocol, and an outline of its spectroscopic characteristics. While its specific biological roles are yet to be fully explored, the prevalence of the pyrazine core in pharmacologically active agents suggests that this compound and its derivatives hold potential for future drug discovery and development efforts. The provided experimental and logical frameworks aim to support researchers in their further investigation of this intriguing molecule.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. benchchem.com [benchchem.com]

- 3. columbia.edu [columbia.edu]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Column chromatography - Wikipedia [en.wikipedia.org]

- 7. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Pyrazinylmethanol from Methyl Pyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-pyrazinylmethanol, a valuable building block in medicinal chemistry and drug development, from its precursor, methyl pyrazine-2-carboxylate. This document details the relevant chemical and physical properties of the reactant and product, outlines established experimental protocols for the reduction reaction, and provides a theoretical framework for the chemical transformation.

Compound Data Summary

A summary of the key quantitative data for the starting material and the final product is presented in Table 1. This information is crucial for reaction planning, monitoring, and product characterization.

Table 1: Physicochemical Properties of Methyl Pyrazine-2-carboxylate and this compound

| Property | Methyl Pyrazine-2-carboxylate | This compound |

| IUPAC Name | Methyl pyrazine-2-carboxylate | (Pyrazin-2-yl)methanol |

| Synonyms | Methyl pyrazinoate, Pyrazinecarboxylic acid, methyl ester | 2-(Hydroxymethyl)pyrazine |

| CAS Number | 6164-79-0 | 6705-33-5 |

| Molecular Formula | C₆H₆N₂O₂ | C₅H₆N₂O |

| Molecular Weight | 138.12 g/mol | 110.11 g/mol |

| Appearance | White to yellow crystalline solid | Colorless to pale yellow solid or liquid |

| Melting Point | 59-62 °C | 32-34 °C[1] |

| Boiling Point | Not readily available | 231.9 °C at 760 mmHg[1] |

Synthesis Pathway: Reduction of an Ester

The conversion of methyl pyrazine-2-carboxylate to this compound is a reduction reaction. In this process, the ester functional group is reduced to a primary alcohol. This transformation can be achieved through several synthetic routes, with the most common and efficient methods being the use of metal hydride reducing agents or catalytic hydrogenation.

Metal Hydride Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily converting esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a second hydride attack on the intermediate aldehyde, which is then quenched to yield the primary alcohol.

Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. However, its reactivity can be enhanced by the use of additives or by conducting the reaction at elevated temperatures, though this is less common for this type of transformation.

Catalytic Hydrogenation

An alternative green approach is the catalytic hydrogenation of the ester. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This process is often carried out under pressure and at elevated temperatures. While being environmentally friendly, optimizing the reaction conditions for specific substrates can be more challenging compared to metal hydride reductions.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound from methyl pyrazine-2-carboxylate.

Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a representative procedure based on established methods for the LiAlH₄ reduction of esters.

Materials:

-

Methyl pyrazine-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with dry nitrogen or argon.

-

Reagent Addition: Anhydrous diethyl ether (100 mL) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (1.5 g, 39.5 mmol) with stirring. The resulting suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition: A solution of methyl pyrazine-2-carboxylate (5.0 g, 36.2 mmol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding 1.5 mL of water, followed by 1.5 mL of 15% aqueous sodium hydroxide, and finally 4.5 mL of water. The mixture is stirred vigorously for 30 minutes until a white granular precipitate forms.

-

Work-up: The solid is removed by filtration and washed with diethyl ether (3 x 20 mL). The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: The yield for this reaction is typically in the range of 80-95%.

Catalytic Hydrogenation

This protocol is based on general procedures for the catalytic hydrogenation of aromatic esters.

Materials:

-

Methyl pyrazine-2-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, a solution of methyl pyrazine-2-carboxylate (5.0 g, 36.2 mmol) in methanol (100 mL) is prepared.

-

Catalyst Addition: 10% Palladium on carbon (0.5 g, 10 wt%) is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-100 psi. The mixture is stirred vigorously at a temperature of 50-80 °C for 12-24 hours. The reaction progress can be monitored by GC-MS or TLC.

-

Work-up: After the reaction is complete, the vessel is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of Celite.

-

Purification: The filtrate is concentrated under reduced pressure to give the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.

Visualization of the Synthesis Workflow

The following diagrams illustrate the chemical transformation and a typical experimental workflow for the LiAlH₄ reduction.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for LiAlH₄ reduction.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are expected for this compound.

¹H NMR (400 MHz, CDCl₃):

-

δ 8.65 (s, 1H, pyrazine-H)

-

δ 8.55 (s, 1H, pyrazine-H)

-

δ 8.50 (s, 1H, pyrazine-H)

-

δ 4.85 (s, 2H, -CH₂-)

-

δ 3.5-4.5 (br s, 1H, -OH)

¹³C NMR (100 MHz, CDCl₃):

-

δ 152.0 (C)

-

δ 145.0 (CH)

-

δ 144.5 (CH)

-

δ 143.0 (CH)

-

δ 64.0 (CH₂)

Infrared (IR) Spectroscopy (KBr pellet or neat):

-

~3300 cm⁻¹ (broad, O-H stretch)

-

~3050 cm⁻¹ (C-H aromatic stretch)

-

~2900 cm⁻¹ (C-H aliphatic stretch)

-

~1600, 1480 cm⁻¹ (C=C and C=N aromatic ring stretches)

-

~1050 cm⁻¹ (C-O stretch)

Mass Spectrometry (MS):

-

Expected [M]⁺ at m/z = 110.05

Conclusion

The synthesis of this compound from methyl pyrazine-2-carboxylate is a straightforward reduction that can be efficiently achieved using standard laboratory procedures. The use of lithium aluminum hydride provides a high-yielding and reliable method. For applications where greener chemistry is a priority, catalytic hydrogenation presents a viable alternative, although it may require more specialized equipment and optimization. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize and characterize this important heterocyclic alcohol.

References

Spectroscopic data of 2-Pyrazinylmethanol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Pyrazinylmethanol (also known as pyrazin-2-ylmethanol), a heterocyclic compound of interest in various fields of chemical research and development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and analysis of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the available ¹H and predicted ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.71 | Singlet | 1H | H-3 |

| 8.54 | Doublet | 2H | H-5, H-6 |

| 5.57 | Broad Singlet | 1H | -OH |

| 4.65 | Singlet | 2H | -CH₂- |

Solvent: DMSO-d₆

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 155-160 | C-2 |

| 145-150 | C-3 |

| 143-148 | C-5 |

| 143-148 | C-6 |

| 60-65 | -CH₂- |

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of pyrazine derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Instrumentation: The spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Typically 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans are usually sufficient for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program is generally used to simplify the spectrum.

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

While a complete, experimentally verified peak list for this compound is not widely published, the characteristic absorption bands can be predicted based on its structure as an aromatic alcohol.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1580-1620 | Medium-Strong | C=N and C=C ring stretching |

| 1400-1500 | Medium | C=C ring stretching |

| 1000-1300 | Strong | C-O stretch (primary alcohol) |

| 650-900 | Medium-Strong | C-H out-of-plane bending |

Experimental Protocol for FTIR Spectroscopy

For analyzing a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Mass Spectrometry Data

The molecular weight of this compound (C₅H₆N₂O) is 110.11 g/mol . In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 110. The fragmentation pattern would likely involve the loss of functional groups and cleavage of the pyrazine ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Notes |

| 110 | [C₅H₆N₂O]⁺ | Molecular Ion (M⁺) |

| 109 | [C₅H₅N₂O]⁺ | Loss of a hydrogen atom (M-1) |

| 81 | [C₄H₃N₂]⁺ | Loss of the -CH₂OH group |

| 80 | [C₄H₄N₂]⁺ | Pyrazine radical cation |

| 53 | [C₃H₃N]⁺ | Fragmentation of the pyrazine ring |

Experimental Protocol for Mass Spectrometry

Electron Impact (EI) ionization is a common method for the analysis of small, volatile organic molecules like this compound.

-

Sample Introduction: The sample can be introduced directly into the ion source via a heated probe if it is a solid, or through a gas chromatograph (GC-MS) for separation from a mixture.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector measures the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

2-Pyrazinylmethanol safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2-Pyrazinylmethanol (CAS No: 6705-33-5). Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity if swallowed, and irritation to the skin, eyes, and respiratory system.[1][2]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[1][2] |

Hazard Pictogram:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value |

| Molecular Formula | C5H6N2O[1][4] |

| Molecular Weight | 110.12 g/mol [1][4] |

| Appearance | White to Light yellow powder to lump[5][6] |

| Melting Point | 32 - 34 °C / 89.6 - 93.2 °F[1][4] |

| Boiling Point | 60 °C / 0.2 mmHg[5] |

| Flash Point | 94.1 °C[4] |

| Storage Temperature | 2-8°C[5][7] |

Safe Handling and Experimental Workflow

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following workflow outlines the key stages from preparation to disposal.

Experimental Protocols

Handling Precautions:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

-

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory. Refer to the table below for specific recommendations.

-

Hygiene Measures: Avoid ingestion and inhalation.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[1]

-

Dispensing: When handling the solid form, avoid creating dust.[1]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Recommended storage is at refrigerator temperatures (2-8°C).[5][7]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles (European standard - EN 166).[1] | Protects against splashes and dust that can cause serious eye irritation.[1] |

| Hand Protection | Protective gloves (e.g., nitrile rubber). | Provides a barrier against skin contact, which can cause irritation.[1] |

| Body Protection | Long-sleeved clothing.[1] | Minimizes skin exposure to accidental spills. |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Protects the respiratory tract from irritating dust or vapors.[1] |

First Aid Measures

In case of exposure, follow these first aid protocols and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep comfortable for breathing.[1] If not breathing, give artificial respiration.[1] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, call a physician.[1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Get medical attention.[1] |

| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1] |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1] Avoid dust formation.[1]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[1]

-

Containment and Cleaning: Sweep up and shovel the material into suitable, closed containers for disposal.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste generators must determine whether a discarded chemical is classified as a hazardous waste.

References

- 1. fishersci.es [fishersci.es]

- 2. 2-Pyrazinemethanol | 6705-33-5 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 6705-33-5 this compound this compound - CAS Database [chemnet.com]

- 5. This compound CAS#: 6705-33-5 [amp.chemicalbook.com]

- 6. 2-Pyrazinemethanol | 6705-33-5 | TCI AMERICA [tcichemicals.com]

- 7. 6705-33-5|Pyrazin-2-ylmethanol|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Thermochemical Properties of 2-Pyrazinylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Pyrazinylmethanol. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a baseline by presenting detailed thermochemical data for the parent compound, pyrazine. Furthermore, it outlines the established experimental and computational methodologies that are crucial for determining the key thermochemical parameters for this compound and related heterocyclic compounds.

Physicochemical Properties of this compound

This compound is a solid, nitrogen-containing heterocyclic compound. A summary of its known physical properties is presented in Table 1. These properties are fundamental for its handling, purification, and for the design of thermochemical experiments.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | |

| Molecular Weight | 110.11 g/mol | |

| Melting Point | 38.5 °C | [1] |

| Boiling Point | 60 °C at 0.2 mmHg | [1] |

| Density (Predicted) | 1.227 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.48 ± 0.10 | [1] |

| LogP (estimated) | -0.181 | [1] |

Thermochemical Data of Pyrazine as a Reference

To understand the thermochemical behavior of this compound, it is instructive to examine the well-characterized properties of its parent compound, pyrazine. Pyrazine and its derivatives are considered important as, for example, liquid organic hydrogen carriers.[2] The thermochemical data for pyrazine, determined through experimental methods such as combustion calorimetry and vapor pressure measurements, provide a reliable benchmark.[2][3]

Table 2: Thermochemical Properties of Pyrazine (C₄H₄N₂) at 298.15 K

| Property | Value (kJ/mol) | Method | Reference |

| Standard Molar Enthalpy of Formation (gas) | 195.1 ± 2.1 | Combustion Calorimetry & Vapor Pressure | [4] |

| Standard Molar Enthalpy of Vaporization | 40.5 ± 1.7 | Correlation-Gas Chromatography | [4] |

| Standard Molar Enthalpy of Sublimation | 56.2 | Not specified | [5] |

| Standard Molar Enthalpy of Fusion | 14.78 | Adiabatic Calorimetry | [5] |

The introduction of a hydroxymethyl group (-CH₂OH) to the pyrazine ring to form this compound is expected to significantly influence its thermochemical properties. The hydroxyl group will introduce strong hydrogen bonding, leading to a higher melting point and a substantially lower vapor pressure compared to pyrazine. The enthalpy of formation will also be altered due to the energetic contribution of the C-O, O-H, and C-H bonds in the substituent.

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of this compound would involve the following key experimental techniques.

Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the condensed state (ΔfHₘ°(cr)) is determined using static bomb combustion calorimetry. This is a precise technique for measuring the heat of combustion of organic compounds, including those containing nitrogen.[6]

Methodology:

-

Sample Preparation: A pellet of high-purity, crystalline this compound is prepared and its mass is accurately determined. The purity of the sample is critical and should be verified, for instance by gas-liquid chromatography.[7]

-

Calorimeter Setup: The pellet is placed in a platinum crucible inside a calorimetric bomb. A known amount of water is added to the bomb to ensure saturation and to dissolve the gaseous products. The bomb is then pressurized with pure oxygen.

-

Combustion: The sample is ignited, and the temperature change of the surrounding water bath is measured with high precision.

-

Data Analysis: The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Calculation: The standard molar energy of combustion (ΔcUₘ°) is calculated from the corrected temperature rise. The standard molar enthalpy of combustion (ΔcHₘ°) is then derived. Finally, the standard molar enthalpy of formation is calculated using Hess's law, based on the combustion reaction: C₅H₆N₂O(cr) + 5.5 O₂(g) → 5 CO₂(g) + 3 H₂O(l) + N₂(g)

Vapor Pressure and Enthalpy of Sublimation/Vaporization

For a solid with a low vapor pressure like this compound, the transpiration method or the Knudsen effusion method are suitable for determining its vapor pressure as a function of temperature.[8] From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

In the transpiration method, a stream of an inert gas is passed over the sample at a constant temperature, allowing the gas to become saturated with the vapor of the substance.[9]

Methodology:

-

Apparatus: A thermostatically controlled tube containing a boat with the this compound sample is used. A carrier gas (e.g., nitrogen or argon) is passed through the tube at a precisely controlled flow rate.

-

Saturation: The flow rate is optimized to be slow enough to ensure the carrier gas is saturated with the sample's vapor but fast enough to neglect diffusion effects.[9]

-

Collection and Quantification: The vapor is transported by the carrier gas and condensed in a cold trap downstream. The amount of condensed substance is determined gravimetrically or by a suitable analytical technique.

-

Vapor Pressure Calculation: The partial pressure of the substance (which is its vapor pressure) is calculated from the amount of transported material, the volume of the carrier gas, and the temperature, assuming the ideal gas law.

-

Enthalpy of Sublimation: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation (ΔsubHₘ°) can be determined from the slope of the ln(p) versus 1/T plot.

The Knudsen effusion method is based on measuring the rate of mass loss of a sample that effuses through a small orifice into a vacuum.[10][11] This technique is particularly well-suited for substances with very low vapor pressures.[10]

Methodology:

-

Knudsen Cell: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice, often made of titanium.[11][12]

-

High Vacuum: The cell is placed in a high-vacuum chamber and heated to a stable, known temperature.[12]

-

Mass Loss Measurement: The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured with a highly sensitive microbalance.[13]

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the temperature, and M is the molar mass of the effusing vapor.[11]

-

Enthalpy of Sublimation: Similar to the transpiration method, measurements at various temperatures allow for the determination of the enthalpy of sublimation from a Clausius-Clapeyron plot.[10]

Computational Thermochemistry

In the absence of experimental data, high-level quantum-chemical methods can provide reliable predictions of thermochemical properties.[2] Methods such as G3, G4, and CBS-APNO are well-established for calculating gas-phase enthalpies of formation with high accuracy, often referred to as "chemical accuracy" (typically within 4 kJ/mol of experimental values).[3][14][15] These computational approaches can be a valuable tool for estimating the thermochemical properties of this compound and guiding future experimental work.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of experiments to fully characterize the thermochemical properties of a solid organic compound like this compound.

Caption: Experimental workflow for determining the thermochemical properties of this compound.

References

- 1. This compound CAS#: 6705-33-5 [amp.chemicalbook.com]

- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazine [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. umsl.edu [umsl.edu]

- 8. Vapor pressure - Wikipedia [en.wikipedia.org]

- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 10. Knudsen cell - Wikipedia [en.wikipedia.org]

- 11. pragolab.cz [pragolab.cz]

- 12. azom.com [azom.com]

- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 14. researchgate.net [researchgate.net]

- 15. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

The Discovery and History of Pyrazine Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine alcohols, a fascinating and functionally diverse class of heterocyclic compounds, have garnered significant attention across various scientific disciplines, from flavor and fragrance chemistry to medicinal chemistry and drug development. Their discovery, intrinsically linked to the study of thermally processed foods and the metabolism of therapeutic agents, has paved the way for the synthesis and investigation of a wide array of derivatives with potent biological activities. This technical guide provides a comprehensive overview of the discovery and history of pyrazine alcohols, detailing key milestones, seminal synthetic methodologies, and critical quantitative data. It further explores their mechanisms of action, with a focus on their modulation of key signaling pathways, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics.

Introduction

Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. The introduction of a hydroxyl group, either directly on the ring (hydroxypyrazines or pyrazinols) or on an alkyl substituent (e.g., hydroxymethyl- or hydroxyethyl-pyrazines), gives rise to the class of pyrazine alcohols. These compounds are found in nature, often contributing to the characteristic aromas of roasted and baked foods, and are also synthesized for various applications.[1] Their structural features, including the electron-deficient nature of the pyrazine ring and the hydrogen-bonding capabilities of the hydroxyl group, make them intriguing scaffolds for medicinal chemistry.

Discovery and Historical Milestones

The history of pyrazine chemistry dates back to the 19th century, with the first synthesis of a pyrazine derivative, 2,3,5,6-tetraphenylpyrazine, reported by Laurent in 1844. However, the specific discovery of pyrazine alcohols is more recent and has multiple origins:

-

Flavor Chemistry: The investigation into the volatile compounds responsible for the flavors of cooked foods, particularly through the Maillard reaction, led to the identification of numerous pyrazine derivatives, including those with alcohol functionalities, in the mid-20th century. These compounds were found to contribute to the nutty, roasted, and baked aromas of products like coffee, peanuts, and potato chips.[2]

-

Drug Metabolism: A pivotal moment in the history of pyrazine alcohols was the discovery of hydroxylated metabolites of pyrazinamide, a first-line anti-tuberculosis drug first synthesized in 1952.[3] Studies in the 1950s and 1960s revealed that pyrazinamide is metabolized in the body to pyrazinoic acid and subsequently to 5-hydroxypyrazinoic acid, shedding light on the in vivo formation of a pyrazinol.[4] This discovery was crucial in understanding both the therapeutic action and the hepatotoxicity of the drug.[4]

-

Natural Products: In 1962, tetramethylpyrazine was discovered as a natural product from cultures of Bacillus subtilis.[5] Subsequent research on the biosynthesis of pyrazines by microorganisms has revealed pathways that can lead to the formation of pyrazine alcohols. For instance, studies on Bacillus subtilis have elucidated a mechanism for the production of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine involving L-threonine as a precursor, which can be conceptually extended to the formation of hydroxylated derivatives.[6]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of pyrazine alcohols has been achieved through various chemical strategies. Below are detailed protocols for the synthesis of representative pyrazine alcohols.

Synthesis of 2-Hydroxymethyl-5-methylpyrazine

An efficient, one-pot synthesis from the renewable biomass-derived 1,3-dihydroxyacetone has been reported.[7]

Experimental Protocol:

-

Materials: 1,3-dihydroxyacetone, diammonium phosphate, dioxane, water.

-

Procedure:

-

In a round-bottom flask, dissolve 1,3-dihydroxyacetone and diammonium phosphate in a mixture of dioxane and water.

-

Adjust the pH of the solution to 8.0–9.1.

-

Heat the reaction mixture at 90 °C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-hydroxymethyl-5-methylpyrazine.[7]

-

Reaction Workflow:

Caption: One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine.

Synthesis of 2-Hydroxymethyl-3,5,6-trimethylpyrazine Palmitate

This protocol describes the synthesis of a prodrug of a pyrazine alcohol, highlighting a multi-step synthetic sequence.[8]

Experimental Protocol:

-

Materials: Tetramethylpyrazine, oxidizing agent, acylating agent, hydrolyzing agent, palmitic acid, esterification catalyst.

-

Procedure:

-

Oxidation: Oxidize tetramethylpyrazine to form the corresponding N-oxide.

-

Acylation: Treat the N-oxide with an acylating agent (e.g., acetic anhydride) to introduce an acetoxy group.

-

Hydrolysis: Hydrolyze the acetoxy group to yield 2-hydroxymethyl-3,5,6-trimethylpyrazine.

-

Esterification: Esterify the resulting pyrazine alcohol with palmitic acid in the presence of a suitable catalyst to obtain the final product.

-

Purify the product at each step using appropriate techniques such as crystallization or chromatography.

-

Quantitative Data

Spectroscopic Data

The structural elucidation of pyrazine alcohols relies heavily on spectroscopic techniques.

Table 1: Predicted NMR Data for 2-Hydroxy-5-methylpyrazine (in DMSO-d₆) [9]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.5 - 7.7 | Singlet |

| H-6 | 7.8 - 8.0 | Singlet |

| -CH₃ | 2.2 - 2.4 | Singlet |

| -OH | 10.0 - 12.0 | Broad Singlet |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 125 - 130 |

| C-5 | 140 - 145 |

| C-6 | 130 - 135 |

| -CH₃ | 20 - 25 |

Table 2: Spectroscopic Data for Selected Pyrazine Alcohols

| Compound | Method | Data |

| Pyrazine | IR | Key vibrations at 1618, 1520, 1472, 1435, 1399, 1156, 1019, and 851 cm⁻¹ (C-H wag).[10] |

| 2-(Hydroxymethyl)pyrazine | MS | Molecular Ion (M+): m/z 110.[11] |

| 1-(Pyrazin-2-yl)ethan-1-ol | MS | Molecular Ion (M+): m/z 124.[12] |

| 2,3,5-Trimethyl-6-hydroxymethylpyrazine | 1H NMR | (CDCl₃, 600 MHz): δ 9.14 (s, 1H), 2.68 (s, 3H), 2.64 (s, 3H).[13] |

| 2,3,5-Trimethyl-6-hydroxymethylpyrazine | 13C NMR | (CDCl₃, 150 MHz): δ 164.6, 158.9, 152.4, 143.0, 138.6, 23.2, 22.6.[13] |

Biological Activity Data

Several pyrazine derivatives, including those with alcohol functionalities, have demonstrated significant biological activities.

Table 3: In Vitro Anticancer and Anti-inflammatory Activity of Selected Pyrazine Derivatives

| Compound | Activity | Cell Line/Target | IC₅₀/MIC |

| Pyrazine-fused 23-hydroxybetulinic acid deriv. 12a | Anticancer | SF-763 | 3.53 μM[14] |

| Pyrazine-fused 23-hydroxybetulinic acid deriv. 12a | Anticancer | B16 | 4.42 μM[14] |

| Pyrazine-fused 23-hydroxybetulinic acid deriv. 12a | Anticancer | HeLa | 5.13 μM[14] |

| Piperlongumine-pyrazine analog | Anticancer | HCT116 | 3.19–8.90 μM[15] |

| Chalcone-pyrazine hybrid 46 | Anticancer | MCF-7 | 9.1 μM[15] |

| Chalcone-pyrazine hybrid 46 | Anticancer | BPH-1 | 10.4 μM[15] |

| Pyrazoline derivative 2g | Anti-inflammatory | Lipoxygenase | 80 µM[16][17] |

Signaling Pathways and Mechanisms of Action

Pyrazine alcohols and their derivatives exert their biological effects through the modulation of various cellular signaling pathways.

Anti-inflammatory Activity and the NF-κB Pathway

Chronic inflammation is a hallmark of many diseases, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a key regulator of the inflammatory response.[18][19] Some pyrazine derivatives have been shown to possess anti-inflammatory properties, and it is plausible that pyrazine alcohols could modulate the NF-κB pathway. The mechanism may involve the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as cytokines and chemokines.

Caption: Postulated modulation of the NF-κB pathway by pyrazine alcohols.

Anticancer Activity and the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[20] Dysregulation of this pathway is a common feature in many cancers. The MAPK cascade consists of several tiers of protein kinases, including the Ras/Raf/MEK/ERK pathway. Some pyrazine-based compounds have been developed as kinase inhibitors, suggesting that pyrazine alcohols could also target components of the MAPK pathway.[21] By inhibiting key kinases in this pathway, such as MEK or ERK, pyrazine alcohols could block the transduction of growth signals, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Potential inhibition of the MAPK pathway by pyrazine alcohols.

Conclusion

The journey of pyrazine alcohols from being recognized as key flavor components in our food to their emergence as promising scaffolds in drug discovery is a testament to the continuous evolution of chemical and biological sciences. Their rich history, diverse synthetic routes, and significant biological activities, particularly in the realms of cancer and inflammation, underscore their importance. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers. Further exploration of the specific interactions of pyrazine alcohols with biological targets and the elucidation of their precise mechanisms of action will undoubtedly unlock new therapeutic opportunities and pave the way for the development of novel and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 4. journals.asm.org [journals.asm.org]

- 5. m.youtube.com [m.youtube.com]

- 6. journals.asm.org [journals.asm.org]

- 7. One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 6705-33-5 Cas No. | 2-(Hydroxymethyl)pyrazine | Apollo [store.apolloscientific.co.uk]

- 12. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]

- 19. The Impact of Acute or Chronic Alcohol Intake on the NF-κB Signaling Pathway in Alcohol-Related Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Pyrazinylmethanol: A Versatile Scaffold for Innovative Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrazinylmethanol, a heterocyclic alcohol, is emerging as a valuable building block in medicinal chemistry and pharmacological research. Its unique structural features offer a versatile platform for the synthesis of novel compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential research applications of this compound, detailing its synthesis, chemical properties, and known biological activities, with a focus on its derivatives. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the full therapeutic potential of this promising scaffold.

Introduction

The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2] The introduction of a hydroxymethyl group at the 2-position to form this compound provides a key functional handle for further chemical modifications, enabling the exploration of diverse chemical spaces and the development of compounds with tailored pharmacological profiles. This guide delves into the potential research applications of this compound, summarizing key findings and providing detailed experimental methodologies to facilitate further investigation.

Chemical Properties and Synthesis

This compound is a white to light yellow solid with a melting point of approximately 38.5°C. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | [3] |

| Molecular Weight | 110.11 g/mol | [3] |

| CAS Number | 6705-33-5 | [3] |

| Melting Point | 38.5 °C | [4] |

| Boiling Point | 60°C/0.2mmHg | [4] |

| LogP | -0.181 (estimated) | [4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of a pyrazine-2-carboxylic acid ester, such as methyl pyrazine-2-carboxylate.

Materials:

-

Methyl pyrazine-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethanol

-

Saturated potassium carbonate solution

-

Ethyl acetate

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve methyl pyrazine-2-carboxylate (e.g., 8.5 g) in water (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Carefully add sodium borohydride (e.g., 11.65 g) portion-wise to the solution. An exothermic reaction will be observed.

-

Stir the reaction mixture vigorously for 30 minutes.

-

Sequentially add ethanol (80 mL) and a saturated potassium carbonate solution (150 mL) to the mixture.

-

Continue stirring for an additional 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (5 x 150 mL) and then with dichloromethane (5 x 150 mL).

-

Combine all the organic phases, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield this compound as a yellow oil. The product can be used in subsequent reactions without further purification.[4]

Caption: Synthetic pathway for this compound.

Potential Research Applications

The true potential of this compound lies in its utility as a scaffold for generating a diverse library of derivatives with a wide range of biological activities.

Anticancer Activity

Derivatives of the closely related pyrazole scaffold have demonstrated significant anticancer activity against various cell lines. While specific data for this compound is limited, the pyrazine core is a key component of many anticancer agents.[1][5]

Representative Data for Pyrazole Derivatives:

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Pyrazole-Chalcone Hybrid | HNO-97 | >80% inhibition at 100 µg/ml |

| Diphenyl Pyrazole-Chalcone | Various | 10 - 48.6 |

| Pyrazole Acetohydrazide | Ovarian Cancer | 8.14 - 8.63 |

Note: The data presented is for pyrazole derivatives and is intended to be representative of the potential of related heterocyclic compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Activity

Pyrazine and pyrazole derivatives have been extensively studied for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens.

Representative Data for Pyrazole/Pyrazine Derivatives:

| Compound Class | Microorganism | MIC (µg/mL) |

| Pyrazoline Derivative | E. coli | 12.5 |

| Pyrazoline Derivative | S. aureus | 12.5 |

| Pyrazoline Derivative | P. aeruginosa | 12.5 |

| Pyrazoline Derivative | B. subtilis | 12.5 |

Note: The data presented is for pyrazoline derivatives and is intended to be representative of the potential of related heterocyclic compounds.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound derivatives

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Plate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.

Caption: Workflow for MIC determination.

Modulation of Signaling Pathways

Nitrogen-containing heterocyclic compounds, including pyrazines and pyrazoles, have been shown to modulate various cellular signaling pathways. One such pathway of significant interest is the NRF2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.

The NRF2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) pathway is a primary regulator of cellular antioxidant responses. Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, KEAP1. Upon exposure to oxidative stress, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. Some pyrazine derivatives are hypothesized to activate this pathway by reacting with cysteine residues on KEAP1, thereby disrupting the NRF2-KEAP1 interaction.

Caption: NRF2/ARE signaling pathway activation.

Conclusion

This compound represents a promising and versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the ease of introducing diverse functionalities make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, including cancer and microbial infections. The exploration of its derivatives' effects on key signaling pathways, such as the NRF2/ARE pathway, opens up new avenues for understanding disease mechanisms and designing targeted therapies. This technical guide provides a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Ascendant Role of 2-Pyrazinylmethanol Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold, a nitrogen-containing six-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, lending its unique physicochemical properties to a diverse array of biologically active compounds. Among the vast landscape of pyrazine derivatives, those bearing a methanol group at the 2-position, the 2-pyrazinylmethanol core, have emerged as a particularly promising class of molecules. Their structural simplicity, coupled with the potential for extensive functionalization, has made them attractive starting points for the development of novel therapeutics. This technical guide provides an in-depth exploration of this compound derivatives, covering their synthesis, potential therapeutic applications, and the underlying mechanisms of action. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways are presented to equip researchers with the knowledge necessary to advance the discovery and development of this important class of compounds.

Introduction

Pyrazine and its derivatives are ubiquitous in nature and have found extensive applications in the pharmaceutical and flavor industries. The incorporation of a pyrazine ring into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to biological targets and improving metabolic stability. The this compound moiety, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of a compound's biological activity.

This guide will delve into the synthesis of this compound derivatives and explore their potential as antimicrobial and anticancer agents. Furthermore, we will examine their role as modulators of key cellular signaling pathways, with a specific focus on the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of inflammatory responses.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the modification of commercially available pyrazine-2-carboxylic acid or its derivatives. The following section details a representative experimental protocol for the synthesis of pyrazine-2-carbohydrazide derivatives, which can be readily adapted for the synthesis of other analogs.

Experimental Protocol: Synthesis of Pyrazine-2-Carbohydrazide Derivatives

This protocol describes the conversion of pyrazinamide to pyrazinoic acid hydrazide, a key intermediate for the synthesis of a variety of 2-substituted pyrazine derivatives.

Materials:

-

Pyrazinamide

-

Sulfuric acid (concentrated)

-

Ethanol

-

Hydrazine hydrate

-

Substituted aromatic aldehydes

-

Sodium hydroxide

-

Dimethyl sulfoxide (DMSO)

-

Ofloxacin (or other appropriate standard)

-

Mueller Hinton agar medium

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi)

-

Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration apparatus, etc.)

Procedure:

-

Hydrolysis of Pyrazinamide: Pyrazinamide is hydrolyzed to pyrazinoic acid by heating with an aqueous solution of sodium hydroxide.

-

Esterification: The resulting pyrazinoic acid is then esterified by refluxing with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl-pyrazinoate.

-